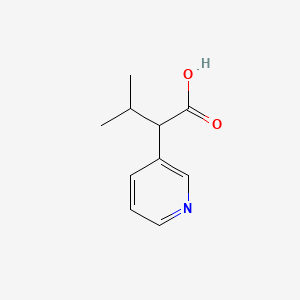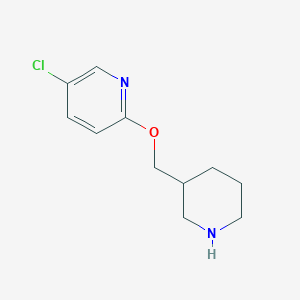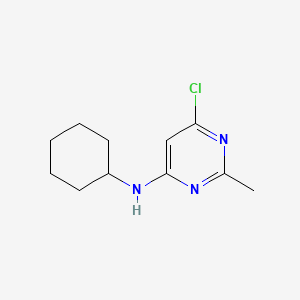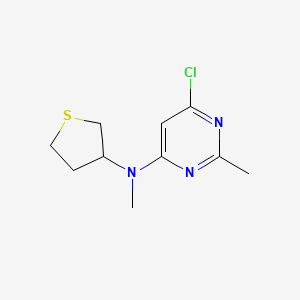![molecular formula C13H18N2O B1488819 (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine CAS No. 2098010-58-1](/img/structure/B1488819.png)
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Vue d'ensemble
Description
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine, also known as 4-COT, is an organic compound that has been used in research and lab experiments. It is a cyclic, aromatic heterocyclic compound, containing both oxygen and nitrogen atoms, and is a member of the oxazepin family. 4-COT has been studied for its potential applications in a wide range of scientific research, including biochemistry, pharmacology, and cell biology.
Applications De Recherche Scientifique
Process Development and Scale-Up
A study by Naganathan et al. (2015) detailed the process development for scalable synthesis involving a benzoxazepine core, highlighting its relevance in kinase inhibitor development, specifically for mTOR inhibitors. This research provides insights into the synthesis of complex molecules with the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating applications in pharmaceuticals (Naganathan et al., 2015).
Spectroscopic and Structural Analysis
Almansour et al. (2016) explored the synthesis, spectroscopic, and structural analysis of benzimidazole-tethered oxazepine heterocyclic hybrids. Their work, focusing on molecular structure and charge distributions, indicates the potential of such compounds in nonlinear optical (NLO) applications, suggesting their utility in materials science (Almansour et al., 2016).
Synthetic Methodologies
A publication by Sapegin et al. (2014) introduced a streamlined synthetic methodology towards novel tetracyclic 1,4-oxazepines, highlighting the chemical versatility of the oxazepine scaffold. This study underscores the importance of oxazepines in the development of new chemical entities with potential therapeutic applications (Sapegin et al., 2014).
Drug Discovery
Research by Abrous et al. (2001) involved the design and synthesis of novel scaffolds for drug discovery, incorporating the oxazepine ring with glucose derivatives. This innovative approach demonstrates the role of oxazepine derivatives in creating new drug candidates, particularly for diseases where modulation of multiple biological targets is beneficial (Abrous et al., 2001).
Catalytic Reactions
A study by Xu et al. (2014) developed a practical method to access structurally unique ring-fused dihydroazepine via a ring-strain-driven catalytic process. This method showcases the potential of cyclopropane derivatives in synthesizing complex heterocycles, highlighting the application of oxazepines in advanced organic synthesis and potential pharmacological targets (Xu et al., 2014).
Mécanisme D'action
The exact mode of action would depend on the specific protein target and the nature of the interaction. This could involve binding to an active site, allosteric modulation, or other mechanisms. The result of this interaction would be changes in cellular signaling pathways, leading to downstream effects on cellular function .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and therapeutic effect. Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
The action of the compound can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
(4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-10-1-4-13-11(7-10)9-15(5-6-16-13)12-2-3-12/h1,4,7,12H,2-3,5-6,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBHBXKCNITFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3=C(C2)C=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



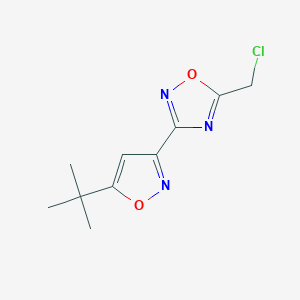
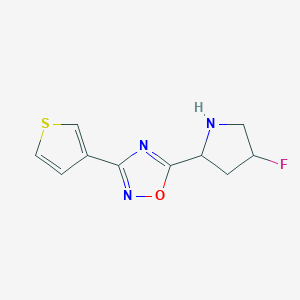

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)
![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
